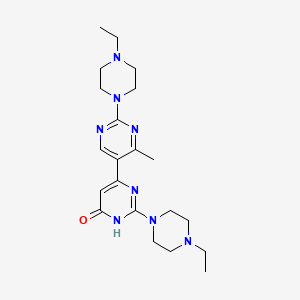
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
作用机制
The mechanism of action of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) have been extensively studied. This compound has been shown to reduce inflammation and oxidative stress in various tissues and organs. It has also been shown to induce cell death in cancer cells, leading to the inhibition of tumor growth.
实验室实验的优点和局限性
The advantages of using 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) in lab experiments include its high purity, stability, and low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in some research applications.
未来方向
There are several potential future directions for research on 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone). These include further investigation of its mechanism of action, exploration of its potential therapeutic applications in neurodegenerative diseases, and development of new synthesis methods to improve its solubility and bioavailability. Additionally, its potential use in combination therapy with other drugs should be explored to enhance its efficacy in treating various diseases.
Conclusion
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) is a chemical compound that has shown promise for its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, which could lead to the development of new treatments for various diseases.
合成方法
The synthesis of 5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) involves the reaction between 3-bromobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound. This method has been optimized to yield a high purity product and is widely used in scientific research.
科学研究应用
5-(3-bromobenzylidene)-1,3-thiazolidine-2,4-dione 2-(phenylhydrazone) has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties have been investigated in various in vitro and in vivo studies. This compound has also shown potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2E,5Z)-5-[(3-bromophenyl)methylidene]-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-12-6-4-5-11(9-12)10-14-15(21)18-16(22-14)20-19-13-7-2-1-3-8-13/h1-10,19H,(H,18,20,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFIRMKUFOQPLN-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2NC(=O)C(=CC3=CC(=CC=C3)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/2\NC(=O)/C(=C/C3=CC(=CC=C3)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6053600.png)
![ethyl 4-[3-(4-bromophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B6053609.png)
![1-[2-(2,4-dimethylphenoxy)propanoyl]azepane](/img/structure/B6053610.png)


![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide](/img/structure/B6053626.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6053643.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053644.png)
![2-{[(2-ethylphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6053645.png)
![diethyl 4-[2-(benzyloxy)phenyl]-1-(4-chlorobenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6053649.png)
![N-(4-methoxybenzyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053664.png)
![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
![2-[4-cyclopentyl-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6053687.png)
